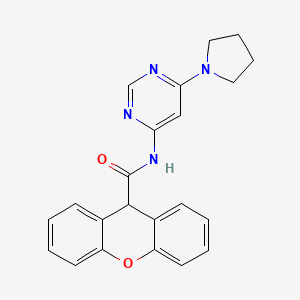

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolidine is a five-membered ring with nitrogen as one of its members . Pyrimidine is a six-membered ring with two nitrogen atoms . Xanthene is a tricyclic compound that forms the core of many fluorescent dyes . The compound you mentioned seems to be a complex molecule that incorporates these three components.

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine and pyrimidine rings are commonly synthesized through reactions involving cyclic or acyclic precursors .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of pyrrolidine, pyrimidine, and xanthene components. Pyrrolidine contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Pyrrolidine and pyrimidine rings can undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and substitution of the pyrrolidine, pyrimidine, and xanthene components. Pyrimidine is a much weaker base than pyridine and soluble in water .Aplicaciones Científicas De Investigación

Anticancer Activity

The pyrimidine scaffold in the compound is known for its potential in anticancer therapy. Pyrimidine derivatives have been studied for their ability to interfere with the synthesis of nucleic acids, which is crucial for the proliferation of cancer cells. The presence of the xanthene ring could also contribute to the compound’s efficacy by enhancing its interaction with biological targets within cancer cells .

Antiviral Properties

Pyrimidine derivatives exhibit significant antiviral properties. They can act as inhibitors of viral enzymes or interfere with viral DNA/RNA synthesis. Given the ongoing need for new antiviral agents, especially in the wake of pandemics, this compound could be a valuable addition to the arsenal of antiviral drugs .

Antimicrobial Efficacy

The compound’s pyrimidine core has demonstrated effectiveness against a range of microbial pathogens. It could be used to develop new antimicrobial drugs that are more effective against drug-resistant strains, which is a growing concern in global health .

Anti-inflammatory and Analgesic Uses

Inflammation and pain are responses to various pathological conditions. Pyrimidine derivatives are known to possess anti-inflammatory and analgesic properties, making them useful in the treatment of chronic inflammatory diseases and pain management .

Antioxidant Potential

Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders. Compounds with antioxidant properties can neutralize free radicals and reduce oxidative damage. The pyrimidine moiety, in combination with the xanthene structure, could provide a potent antioxidant effect .

Antimalarial Activity

Malaria remains a major health challenge in many parts of the world. Pyrimidine derivatives have shown promise as antimalarial agents. This compound, with its unique structure, could lead to the development of new therapies for malaria, particularly for strains that are resistant to current treatments .

Mecanismo De Acción

Target of Action

The compound contains a pyrimidine ring and a pyrrolidine ring. Pyrimidine derivatives have been found to have various biological activities, including acting as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . Pyrrolidine derivatives are often used in drug discovery due to their versatility and potential for biological activity .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Compounds containing pyrimidine and pyrrolidine rings have been found to influence a variety of pathways, including those involved in cell signaling and gene expression .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. The presence of the pyrrolidine ring might influence these properties .

Propiedades

IUPAC Name |

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-22(25-19-13-20(24-14-23-19)26-11-5-6-12-26)21-15-7-1-3-9-17(15)28-18-10-4-2-8-16(18)21/h1-4,7-10,13-14,21H,5-6,11-12H2,(H,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMILVSBYXDDBPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2937467.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2937472.png)

![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2937475.png)

![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2937480.png)

![{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B2937481.png)

![2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2937482.png)

![(5-Methyl-1,2-oxazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2937487.png)